![molecular formula C42H56N6O9S B10815418 (3R,20R,24R,28S,34E,36S,38R,41S)-9-methoxy-N-(1-methylcyclopropyl)sulfonyl-26,40,42-trioxo-4,25-dioxa-1,6,13,27,39-pentazaheptacyclo[26.13.1.13,41.05,14.07,12.020,24.036,38]tritetraconta-5,7(12),8,10,13,34-hexaene-38-carboxamide CAS No. 1263814-52-3](/img/structure/B10815418.png)
(3R,20R,24R,28S,34E,36S,38R,41S)-9-methoxy-N-(1-methylcyclopropyl)sulfonyl-26,40,42-trioxo-4,25-dioxa-1,6,13,27,39-pentazaheptacyclo[26.13.1.13,41.05,14.07,12.020,24.036,38]tritetraconta-5,7(12),8,10,13,34-hexaene-38-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-6325 is a small-molecule drug initially developed by Merck Sharp & Dohme Corp. It falls into the category of NS3/NS4A inhibitors. These inhibitors target the hepatitis C virus serine protease, specifically the NS3/NS4A complex. The compound is currently in the highest research and development stage, with its global status marked as “Pending” .
Chemical Reactions Analysis
MK-6325 may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain proprietary information. Major products formed from these reactions would depend on the specific transformations involved.
Scientific Research Applications
Medicine: As an NS3/NS4A inhibitor, it could be explored for treating hepatitis C infections.
Biology: Researchers may investigate its impact on viral replication and host-pathogen interactions.
Chemistry: Understanding its chemical properties and reactivity can aid drug design.
Industry: Pharmaceutical companies may use MK-6325 as a lead compound for antiviral drug development.
Mechanism of Action
The compound’s mechanism of action lies in inhibiting the NS3/NS4A protease. By disrupting this viral enzyme, MK-6325 interferes with the processing of viral polyproteins, ultimately inhibiting viral replication.
Comparison with Similar Compounds
While detailed comparisons are limited due to proprietary data, MK-6325’s uniqueness likely stems from its specific binding interactions with the NS3/NS4A protease. Similar compounds in this class include other NS3/NS4A inhibitors, such as grazoprevir and simeprevir .
Properties
CAS No. |
1263814-52-3 |
|---|---|
Molecular Formula |
C42H56N6O9S |
Molecular Weight |
821.0 g/mol |
IUPAC Name |
(3R,20R,24R,28S,34E,36S,38R,41S)-9-methoxy-N-(1-methylcyclopropyl)sulfonyl-26,40,42-trioxo-4,25-dioxa-1,6,13,27,39-pentazaheptacyclo[26.13.1.13,41.05,14.07,12.020,24.036,38]tritetraconta-5,7(12),8,10,13,34-hexaene-38-carboxamide |
InChI |
InChI=1S/C42H56N6O9S/c1-41(20-21-41)58(53,54)47-39(51)42-24-27(42)14-8-4-3-5-9-16-32-38(50)48-25-29(23-34(48)36(49)46-42)56-37-31(43-30-19-18-28(55-2)22-33(30)44-37)15-10-6-7-12-26-13-11-17-35(26)57-40(52)45-32/h8,14,18-19,22,26-27,29,32,34-35H,3-7,9-13,15-17,20-21,23-25H2,1-2H3,(H,45,52)(H,46,49)(H,47,51)/b14-8+/t26-,27-,29-,32+,34+,35-,42-/m1/s1 |
InChI Key |
BLFKRFGLQFYXDF-WAZRELCSSA-N |
Isomeric SMILES |
CC1(CC1)S(=O)(=O)NC(=O)[C@@]23C[C@H]2/C=C/CCCCC[C@H]4C(=O)N5C[C@@H](C[C@H]5C(=O)N3)OC6=NC7=C(C=CC(=C7)OC)N=C6CCCCC[C@@H]8CCC[C@H]8OC(=O)N4 |
Canonical SMILES |
CC1(CC1)S(=O)(=O)NC(=O)C23CC2C=CCCCCCC4C(=O)N5CC(CC5C(=O)N3)OC6=NC7=C(C=CC(=C7)OC)N=C6CCCCCC8CCCC8OC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid](/img/structure/B10815345.png)
![6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B10815349.png)
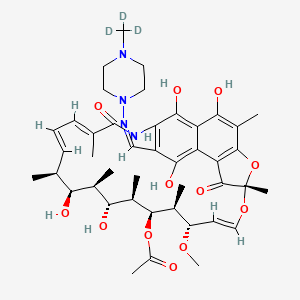
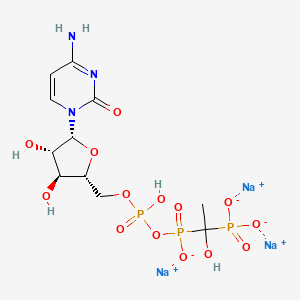
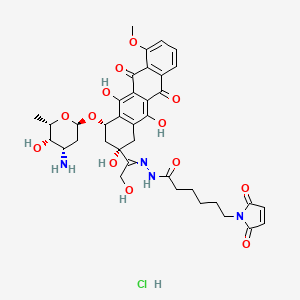
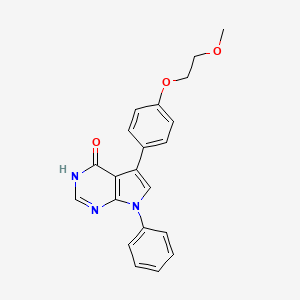

![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B10815377.png)
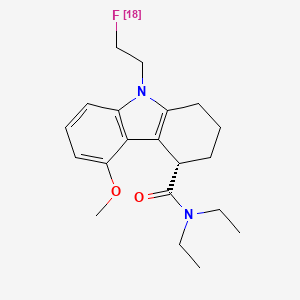
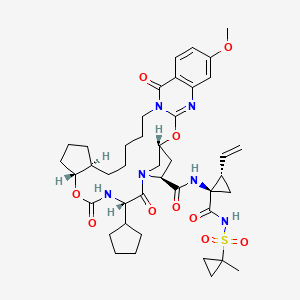


![6-[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10815416.png)
